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Compound of Interest

Compound Name: Formamide, N-(2-methylphenyl)-

CAS No.: 94-69-9

Cat. No.: B181103 Get Quote

CAS: 94-69-9 | Synonyms: N-o-Tolylformamide, N-Formyl-o-toluidine[1][2]

Executive Summary: Beyond Inert Solvation
N-(2-Methylphenyl)formamide is not a passive medium.[3] Unlike ubiquitous amide solvents

such as Dimethylformamide (DMF) or N-Methylpyrrolidone (NMP), this compound is a Reactive

Solvent System. It exists as a solid at room temperature and is primarily utilized in its molten

state or as a stoichiometric solvent-reagent in high-temperature heterocycle synthesis and

formylation reactions.

Its utility stems from two distinct physicochemical characteristics:

High-Temperature Melt Stability: It provides a stable, high-boiling polar medium (>250°C) for

dehydrative cyclizations where lower-boiling solvents (DMF, BP 153°C) would fail.

Electrophilic Activation: Under Vilsmeier-Haack conditions, the solvent itself becomes the

electrophile, allowing for "solvent-reactant" methodologies that drive kinetics via mass action.

Physicochemical Profile
Researchers must treat N-(2-methylphenyl)formamide as a Phase-Change Solvent. It requires

thermal activation to function as a liquid medium.
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Property Data Operational Implication

Physical State (25°C) White to Off-White Solid
Requires melting or co-solvent

for transfer.

Melting Point ~58–62°C (Experimental)
Reaction mixtures become

homogenous melts >65°C.

Boiling Point >260°C (Est. @ 760 mmHg)
Ideal for thermodynamic

control in cyclizations.

Solubility DCM, EtOAc, DMSO, Alcohols
Compatible with standard

organic workups.

Reactivity Secondary Amide (N-H)

Acts as H-bond donor;

deprotonatable by strong

bases.

Application I: The Madelung Indole Synthesis (Melt-
Phase Solvent)
The primary application of N-(2-methylphenyl)formamide is in the Madelung synthesis, where it

serves as both the precursor and the solvent medium (the "melt"). This method allows for the

synthesis of Indole and substituted derivatives without external solvents that might decompose

at the required temperatures (200–300°C).

Mechanistic Insight
The reaction proceeds via a base-mediated intramolecular cyclodehydration.[3][4] The solvent

(formamide) must be maintained in a molten state to solvate the base (typically alkoxides or

sodamide) and the transition state.

Protocol: Solvent-Melt Cyclization
Objective: Synthesis of Indole via neat cyclization of N-(2-methylphenyl)formamide.

Reagents:

N-(2-Methylphenyl)formamide (Substrate/Solvent): 10.0 g (74 mmol)
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Potassium tert-butoxide (Base): 2 equivalents

Note: No external solvent is used.

Step-by-Step Workflow:

Melt Preparation: Place solid N-(2-methylphenyl)formamide in a 100 mL round-bottom flask

equipped with a magnetic stir bar and a Claisen adapter.

Thermal Activation: Heat the flask to 70°C under an inert atmosphere (Ar or N₂) until the

solid completely melts into a clear, viscous liquid.

Base Addition: Carefully add potassium tert-butoxide in small portions to the melt.

Caution: Exothermic reaction. The mixture will darken significantly.

High-Temperature Reaction: Increase the oil bath temperature to 240–250°C.

Process Control: Maintain vigorous stirring. The "solvent" is now the reaction mass itself.

Duration: Hold at temperature for 20–40 minutes. Monitor for the cessation of

water/alcohol evolution.

Quench & Isolation:

Cool the reaction mass to ~80°C (do not allow to solidify completely).

Add water (50 mL) cautiously to hydrolyze the mixture.

Extract with Ethyl Acetate (3 x 50 mL).

Purify via steam distillation or column chromatography (Silica gel, Hexane/EtOAc).

Application II: Modified Vilsmeier-Haack Formylation
In this application, N-(2-methylphenyl)formamide replaces N-methylformanilide or DMF. It acts

as a Formylating Solvent, particularly useful when the substrate requires higher temperatures

than DMF allows, or when specific regioselectivity driven by the bulky o-tolyl group is desired.
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Protocol: Formylation of Activated Aromatics
Objective: Formylation of 1,2-dimethoxybenzene using N-(2-methylphenyl)formamide as the

Vilsmeier reagent source.

Reagents:

N-(2-Methylphenyl)formamide: 3.0 equiv (Excess acts as solvent carrier)

Phosphoryl chloride (POCl₃): 1.1 equiv

Substrate: 1,2-Dimethoxybenzene (1.0 equiv)

Step-by-Step Workflow:

Activation (0°C): In a dried flask, melt N-(2-methylphenyl)formamide (if necessary, or

dissolve in minimal 1,2-dichloroethane if strictly liquid phase is required).

Reagent Formation: Add POCl₃ dropwise at 0–5°C.

Observation: The formation of the Chloroiminium Ion (Vilsmeier reagent) is indicated by a

color change (often yellow/orange).

Substrate Addition: Add the aromatic substrate dropwise.

Heating Phase: Warm the mixture to 80–100°C.

Advantage:[5] The high boiling point of the o-tolylformamide allows for higher reaction

temperatures than standard DMF Vilsmeier reactions, pushing difficult substrates to

completion.

Hydrolysis: Pour the reaction mixture into crushed ice/sodium acetate solution to hydrolyze

the iminium intermediate to the aldehyde.

Visualizing the Reactive Solvent Pathways
The following diagram illustrates the dual pathways where N-(2-methylphenyl)formamide acts

as a reactive medium: the Madelung Melt (Path A) and the Vilsmeier Activation (Path B).
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Path A: Madelung Melt (Solvent = Reactant)

Path B: Vilsmeier Activation (Solvent = Reagent)
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Figure 1: Dual reactivity pathways of N-(2-methylphenyl)formamide acting as a melt-phase

solvent (Top) and an electrophilic activating solvent (Bottom).

Safety & Handling Protocols
Hazard Class: Irritant (Skin/Eye), Potential Reproductive Toxin.

Solid Handling: As a solid, it presents a dust inhalation hazard. Weigh inside a fume hood.

Thermal Decomposition: At temperatures >280°C, amides can decompose to release carbon

monoxide (CO) and anilines. Ensure the reaction vessel is vented to a scrubber or fume

exhaust.
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Base Compatibility: When using with strong bases (Madelung), generate the melt before

adding the base to prevent "hot spots" and runaway exotherms.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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